molecular formula C5H12O3 B082931 Pentane-1,2,5-triol CAS No. 14697-46-2

Pentane-1,2,5-triol

Cat. No. B082931
CAS RN: 14697-46-2
M. Wt: 120.15 g/mol
InChI Key: WEAYWASEBDOLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A scalable synthesis method for Pentane-1,2,5-triol involves the use of furanics platform, specifically from furfuryl alcohol, through the Achmatowicz rearrangement. This method achieves excellent yields of up to 92% under flow conditions utilizing readily available catalysts. It highlights the potential of biomass-derived C5 alcohols as versatile chemical platforms (Simeonov, Ravutsov, & Mihovilovic, 2019).

Molecular Structure Analysis

The benzeneboronate of Pentane-1,3,5-triol provides insights into cyclic compound formations, illustrating the molecule's ability to form complex structures like DL-4-(2-hydroxyethyl)-2-phenyl-1,3,2-dioxaborinane through interaction with benzene-boronic anhydride. This demonstrates the molecule's structural versatility and its potential in synthesis applications (Bourne, McKinley, & Weigel, 1974).

Chemical Reactions and Properties

Pentane-1,2,5-triol undergoes various chemical transformations, highlighting its reactivity and potential as a building block in organic synthesis. For example, the synthesis of pentane-1,5-dialdehydes from cyclohexanone illustrates the molecule's reactivity and utility in creating structurally complex compounds from simpler precursors (Cavill & Solomon, 1960).

Physical Properties Analysis

The study of Pentane-1,2,5-triol derivatives reveals significant information about their physical properties. For instance, the investigation of hydrogen bond strength and vibrational assignment in the enol form of specific pentane-2,4-dione derivatives offers deep insights into the molecule's physical characteristics, such as bond strength and vibrational modes, which are crucial for understanding its behavior in various chemical contexts (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).

Chemical Properties Analysis

The chemical properties of Pentane-1,2,5-triol, including its reactivity and interactions with other compounds, are central to its applications in synthesis and material science. For example, the synthesis and structural analysis of compounds like 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one reveal the molecule's capacity for forming structurally complex and novel compounds, showcasing the wide array of chemical properties that Pentane-1,2,5-triol and its derivatives can exhibit (Irngartinger, Goldmann, Schappert, Garner, & Dowd, 1981).

Scientific Research Applications

  • Biorefinery Applications

    A study developed a new synthesis of pentane-1,2,5-triol from furfuryl alcohol, suggesting its potential in biorefinery and bio-based chemical platforms (Simeonov, Ravutsov, & Mihovilovic, 2019).

  • Synthesis of Chiral Synthons

    Research on the stereocontrolled yeast reduction of 5-substituted 3-oxopentanoates to create pentane-1,3,5-triol derivatives indicates its importance in producing chiral synthons for natural products synthesis (Hirama, Nakamine, & Ito, 1986).

  • Chemical Stability and Reactions

    A study investigated the stability and reactions of pentane-1,3,5-triol benzeneboronates, adding to the understanding of cyclic boronates chemistry (Bourne, McKinley, & Weigel, 1974).

  • Dehydration in High-Temperature Conditions

    Research on the dehydration of triol compounds like pentane-1,2,5-triol in high-temperature liquid water under high-pressure carbon dioxide conditions contributes to the understanding of chemical transformations under extreme conditions (Yamaguchi, Hiyoshi, Sato, & Shirai, 2010).

  • Thermal Rearrangements Study

    A theoretical investigation into the thermal rearrangements of compounds related to pentane-1,2,5-triol provides insights into pyrolysis reactions and theoretical kinetic modelings (Bozkaya & Özkan, 2012).

  • Synthesis of Stereotriades

    Enzyme-catalyzed acetylation of pentane-1,3,5-triol derivatives showcases its use in preparing polypropionic compounds, crucial for organic synthesis (Domon, Vogeleisen, & Uguen, 1996).

  • Bicyclic Orthoesters Formation

    The study of pentane-1,2,5-triol in forming bicyclic orthoesters highlights its role in organic synthesis and stereochemical applications (Crank & Eastwod, 1964).

  • Dermatological Applications

    Comparisons of pentane-1,5-diol with other diols in dermatological pharmaceutical formulations indicate its safety, efficacy, and favorable properties for topical administration (Sundberg & Faergemann, 2008).

Future Directions

The synthesis of pentane-1,2,5-triol from the furanics platform has been developed . Excellent yields of up to 92% are obtained under flow conditions by using readily available catalysts from the existing pool . Besides expanding the portfolio of biomass-derived C5 alcohols, this strategy may also be further applied for the establishment of a versatile bio-based chemical platform .

properties

IUPAC Name

pentane-1,2,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c6-3-1-2-5(8)4-7/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAYWASEBDOLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030714
Record name Pentane-1,2,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentane-1,2,5-triol

CAS RN

14697-46-2
Record name (±)-1,2,5-Pentanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14697-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane-1,2,5-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014697462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Pentanetriol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentane-1,2,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentane-1,2,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,5-Pentanetriol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8PYY84FFG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentane-1,2,5-triol
Reactant of Route 2
Pentane-1,2,5-triol
Reactant of Route 3
Pentane-1,2,5-triol
Reactant of Route 4
Pentane-1,2,5-triol
Reactant of Route 5
Pentane-1,2,5-triol
Reactant of Route 6
Pentane-1,2,5-triol

Citations

For This Compound
386
Citations
SP Simeonov, MA Ravutsov, MD Mihovilovic - ChemSusChem, 2019 - Wiley Online Library
A new scalable synthesis of pentane‐1,2,5‐triol from the furanics platform has been developed. Excellent yields of up to 92 % are obtained under flow conditions by using readily …
G Grancharov, MD Atanasova, R Kalinova… - Polymers, 2023 - mdpi.com
In this study, as a product from the efficient Achmatowicz rearrangement and mild subsequent hydrogenation–reduction reactions of biorenewable C5 alcohols derived from …
Number of citations: 7 www.mdpi.com
SP Simeonov, HI Lazarova, MK Marinova… - Green …, 2019 - pubs.rsc.org
Highly efficient synthesis of pentane-1,2,5 triol, a promising member of biorenewable C5 alcohols, has been achieved by gas-phase hydrogenation of the Achmatowicz intermediate …
Number of citations: 8 pubs.rsc.org
G Crank, FW Eastwood - Australian Journal of Chemistry, 1964 - CSIRO Publishing
Ethyl orthoformate reacted with pinacol to form 2-ethoxy-4,4,5,5-tetramethyl-1,3-dioxolan (I) which decomposed on heating to yield ethanol, carbon dioxide, and 2,3-dimethylbut-2-ene. …
Number of citations: 111 www.publish.csiro.au
G Crank, FW Eastwod - Australian Journal of Chemistry, 1964 - CSIRO Publishing
Ethyl orthoformate reacts with butane-1,2,4-triol, pentane-1,2,5-triol, and pentane-1,3,5-triol to form 2,7,8-trioxabicyclo[3,2,1]octane, 2,8,9-trioxabicyclo[4,2,1]nonane, and 2,8,9-…
Number of citations: 25 www.publish.csiro.au
X Shen, C Zi, Y Yang, Q Wang, Z Zhang, J Shao… - Fermentation, 2023 - mdpi.com
The primary processing method of coffee plays a crucial role in determining its flavor profile. In this study, roasted coffee beans were subjected to three primary processing methods, ie, …
Number of citations: 2 www.mdpi.com
W Frey, M Ibrahim, V Jäger - Zeitschrift für Kristallographie-New …, 2009 - degruyter.com
Discussion The absolute configuration of the crystal structure of the title compound (figure, top) could be determined by anomalous dispersion characterized by the Flack parameter of χ=…
Number of citations: 1 www.degruyter.com
K Kamenova, L Radeva, K Yoncheva, F Ublekov… - Polymers, 2022 - mdpi.com
Nanogels (NGs) have attracted great attention because of their outstanding biocompatibility, biodegradability, very low toxicity, flexibility, and softness. NGs are characterized with a low …
Number of citations: 4 www.mdpi.com
AG Cole - 1994 - search.proquest.com
Enzymic phosphate monoester hydrolysis by inositol monophosphatase from bovine brain (EC 3.1. 3.25) occurs via the direct displacement of phosphate by water rather than by a two …
Number of citations: 3 search.proquest.com
L Radeva, D Stefanova, Y Yordanov, K Kamenova… - Gels, 2023 - mdpi.com
Nanogels are attractive drug delivery systems that provide high loading capacity for drug molecules, improve their stability, and increase cellular uptake. Natural antioxidants, especially …
Number of citations: 1 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.